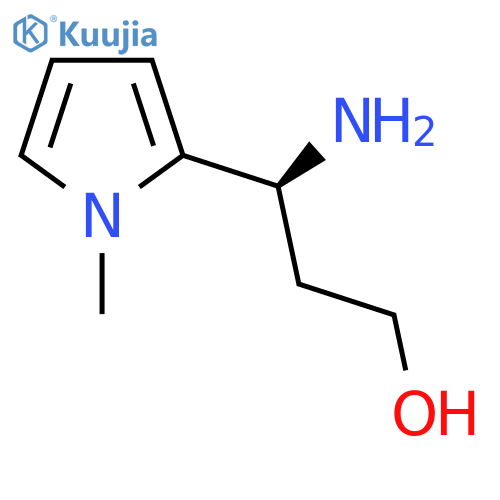Cas no 1212882-20-6 ((3S)-3-amino-3-(1-methyl-1H-pyrrol-2-yl)propan-1-ol)

1212882-20-6 structure
商品名:(3S)-3-amino-3-(1-methyl-1H-pyrrol-2-yl)propan-1-ol
(3S)-3-amino-3-(1-methyl-1H-pyrrol-2-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- EN300-1164918
- 1212882-20-6
- (3S)-3-AMINO-3-(1-METHYLPYRROL-2-YL)PROPAN-1-OL
- (3S)-3-amino-3-(1-methyl-1H-pyrrol-2-yl)propan-1-ol
- 1H-Pyrrole-2-propanol, γ-amino-1-methyl-, (γS)-
-
- インチ: 1S/C8H14N2O/c1-10-5-2-3-8(10)7(9)4-6-11/h2-3,5,7,11H,4,6,9H2,1H3/t7-/m0/s1
- InChIKey: XDRVORQHYBMOJZ-ZETCQYMHSA-N
- ほほえんだ: OCC[C@@H](C1=CC=CN1C)N
計算された属性
- せいみつぶんしりょう: 154.110613074g/mol
- どういたいしつりょう: 154.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 119
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 51.2Ų
じっけんとくせい
- 密度みつど: 1.12±0.1 g/cm3(Predicted)
- ふってん: 313.0±27.0 °C(Predicted)
- 酸性度係数(pKa): 14.96±0.10(Predicted)
(3S)-3-amino-3-(1-methyl-1H-pyrrol-2-yl)propan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1164918-100mg |
(3S)-3-amino-3-(1-methyl-1H-pyrrol-2-yl)propan-1-ol |
1212882-20-6 | 100mg |
$1357.0 | 2023-10-03 | ||
| Enamine | EN300-1164918-500mg |
(3S)-3-amino-3-(1-methyl-1H-pyrrol-2-yl)propan-1-ol |
1212882-20-6 | 500mg |
$1482.0 | 2023-10-03 | ||
| Enamine | EN300-1164918-50mg |
(3S)-3-amino-3-(1-methyl-1H-pyrrol-2-yl)propan-1-ol |
1212882-20-6 | 50mg |
$1296.0 | 2023-10-03 | ||
| Enamine | EN300-1164918-1.0g |
(3S)-3-amino-3-(1-methyl-1H-pyrrol-2-yl)propan-1-ol |
1212882-20-6 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1164918-10000mg |
(3S)-3-amino-3-(1-methyl-1H-pyrrol-2-yl)propan-1-ol |
1212882-20-6 | 10000mg |
$6635.0 | 2023-10-03 | ||
| Enamine | EN300-1164918-5000mg |
(3S)-3-amino-3-(1-methyl-1H-pyrrol-2-yl)propan-1-ol |
1212882-20-6 | 5000mg |
$4475.0 | 2023-10-03 | ||
| Enamine | EN300-1164918-1000mg |
(3S)-3-amino-3-(1-methyl-1H-pyrrol-2-yl)propan-1-ol |
1212882-20-6 | 1000mg |
$1543.0 | 2023-10-03 | ||
| Enamine | EN300-1164918-250mg |
(3S)-3-amino-3-(1-methyl-1H-pyrrol-2-yl)propan-1-ol |
1212882-20-6 | 250mg |
$1420.0 | 2023-10-03 | ||
| Enamine | EN300-1164918-2500mg |
(3S)-3-amino-3-(1-methyl-1H-pyrrol-2-yl)propan-1-ol |
1212882-20-6 | 2500mg |
$3025.0 | 2023-10-03 |
(3S)-3-amino-3-(1-methyl-1H-pyrrol-2-yl)propan-1-ol 関連文献
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
2. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
-
5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
1212882-20-6 ((3S)-3-amino-3-(1-methyl-1H-pyrrol-2-yl)propan-1-ol) 関連製品
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
